N-[2-ethyl-4-(8-methoxyquinolin-5-yl)phenyl]acetamide
Overview
Description
N-[2-ethyl-4-(8-methoxyquinolin-5-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.152477885 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Comparative Metabolism in Herbicides
Studies have explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes, shedding light on the carcinogenic pathways and metabolic activation involved in herbicide exposure. These herbicides, including compounds structurally related to N-[2-ethyl-4-(8-methoxyquinolin-5-yl)phenyl]acetamide, undergo complex metabolic processes that could lead to DNA-reactive products. Research indicates differences in metabolism between human and rat liver enzymes, highlighting the importance of understanding species-specific responses to these chemicals (Coleman et al., 2000).
Structural Aspects of Amide Compounds
The structural properties of amide compounds containing isoquinoline derivatives have been studied, revealing their ability to form gels and crystalline structures with mineral acids. These findings are crucial for the development of new materials with specific optical properties. The study of N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and related compounds provides insights into their potential applications in material science and pharmaceutical formulations (Karmakar et al., 2007).
Synthesis and Antitumor Activity
Research on the synthesis of methoxy-indolo[2,1-a]isoquinolines and their antitumor activities demonstrates the potential pharmaceutical applications of this compound derivatives. These compounds have been tested for cytostatic activity in vitro, showing promising results against leukemia and mammary tumor cells, which could lead to the development of new anticancer drugs (Ambros et al., 1988).
Antibacterial and Antituberculosis Activity
The antibacterial and antituberculosis activities of phenylquinolinones derived from marine fungi highlight the potential of this compound derivatives in treating infectious diseases. These compounds exhibit moderate cytotoxicity against specific human carcinoma cell lines, offering a new avenue for the development of antimicrobial agents (Li et al., 2016).
Properties
IUPAC Name |
N-[2-ethyl-4-(8-methoxyquinolin-5-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-4-14-12-15(7-9-18(14)22-13(2)23)16-8-10-19(24-3)20-17(16)6-5-11-21-20/h5-12H,4H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIZBZHOAAUTIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2=C3C=CC=NC3=C(C=C2)OC)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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